1,3-Di-o-tolylguanidine
CAS No.: 97-39-2
Cat. No.: VC0004259
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97-39-2 |
---|---|
Molecular Formula | C15H17N3 |
Molecular Weight | 239.32 g/mol |
IUPAC Name | 1,2-bis(2-methylphenyl)guanidine |
Standard InChI | InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18) |
Standard InChI Key | OPNUROKCUBTKLF-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC=CC=C1N/C(=N\C2=CC=CC=C2C)/N |
SMILES | CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N |
Canonical SMILES | CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N |
Colorform | WHITE POWDER CRYSTALS FROM DILUTED ALC |
Melting Point | 179 °C |
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Structure
DTG, systematically named 1,2-bis(2-methylphenyl)guanidine, belongs to the diarylguanidine class. Its structure comprises two o-tolyl groups (2-methylphenyl) attached to a guanidine core (NH–C(=NH)–NH). The guanidine moiety’s planarity and hydrogen-bonding capacity contribute to DTG’s reactivity and ligand-binding properties .
Table 1: Molecular Identity of DTG
Property | Value | Source |
---|---|---|
CAS Registry Number | 97-39-2 | |
Molecular Weight | 239.32 g/mol | |
SMILES Notation | CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N | |
InChI Key | OPNUROKCUBTKLF-UHFFFAOYSA-N |
Physicochemical Properties
Thermal and Solubility Profiles
DTG exhibits a melting point of 176–178°C, indicative of its crystalline solid state at room temperature . Its low water solubility (70 mg/L at 20°C) contrasts with high solubility in organic solvents like methanol, facilitating its use in polymer processing . Stability studies note that DTG remains intact for up to one year when stored in dark, dry conditions, though solutions in dimethyl sulfoxide (DMSO) degrade within three months .
Table 2: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Density | 1.1000 g/cm³ | |
Vapor Pressure | 0 Pa at 25°C | |
LogP (Octanol-Water) | 2.9 | |
Refractive Index | 1.4560 (estimated) |
Industrial Applications and Functional Roles
Rubber Vulcanization Accelerator
DTG serves as a secondary accelerator in silica-reinforced rubber composites, enhancing crosslinking efficiency by neutralizing acidic silanol groups on silica surfaces . Its adsorption onto silica particles promotes silane coupling agent activity, improving mechanical properties in tires and industrial rubber products .
Pharmacological Activity
DTG binds selectively to sigma (σ) receptors, with IC₅₀ values of ~30 nM for both σ₁ and σ₂ subtypes . This affinity underpins its experimental use in neuropharmacology, particularly in studies exploring psychosis and dopamine receptor interactions .
Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Recent advancements enable DTG quantification in human urine at parts-per-trillion levels. A validated method employing hydrophilic–lipophilic balanced solid-phase extraction (HLB-SPE) achieves limits of detection (LOD) and quantification (LOQ) of 0.002–0.02 ng/mL and 0.005–0.05 ng/mL, respectively . Recovery rates range from 75.3% to 111%, with intra-day and inter-day precision below 4% .
Table 3: HPLC-MS/MS Parameters for DTG Analysis
Parameter | Value | Source |
---|---|---|
Precursor Ion ( m/z ) | 240 | |
Product Ion ( m/z ) | 133, 108 | |
Collision Energy (CE) | 32 V, 31 V |
Mass Spectral Characterization
High-resolution mass spectrometry (HRMS) using Q Exactive Orbitrap instruments confirms DTG’s fragmentation pattern, with dominant ions at m/z 133 and 108 under electrospray ionization (ESI) . These spectral libraries support unambiguous identification in complex matrices .
Human Exposure and Metabolic Pathways
Biomonitoring Evidence
A pilot study detected DTG in 20% of adult urine samples (median concentration: 0.05 ng/mL), though its primary congener, 1,3-diphenylguanidine (DPG), showed higher prevalence (73% in children) . Inhalation and dermal absorption during rubber manufacturing are hypothesized exposure routes.
In Vitro Metabolism
Incubation with human liver microsomes reveals four Phase I metabolites, including mono-/di-hydroxylated derivatives and cyclic urea products . Phase II metabolism generates N- and O-glucuronides, which may serve as biomarkers for exposure monitoring .
Table 4: Major DTG Metabolites Identified
Metabolic Pathway | Metabolite Structure | Source |
---|---|---|
Hydroxylation | 3-Hydroxy-DTG | |
Glucuronidation | DTG- N-glucuronide |
Environmental Fate and Regulatory Frameworks
Environmental Persistence
DTG’s low vapor pressure and moderate LogP suggest limited atmospheric mobility but potential bioaccumulation in aquatic systems . The U.S. EPA lists DTG under Substance Registry System 97-39-2, though specific emission regulations remain absent .
Regulatory Status
The FDA permits DTG in food-contact rubber articles (21 CFR 177.2600), reflecting its historical use despite emerging toxicity concerns . The European Chemicals Agency (ECHA) has yet to classify DTG under REACH.
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